Welcome to the BenchChem Online Store!
molecular formula C8H16O B1210312 2,6-Dimethylcyclohexanol CAS No. 5337-72-4

2,6-Dimethylcyclohexanol

Cat. No. B1210312
M. Wt: 128.21 g/mol
InChI Key: MOISVRZIQDQVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04754073

Procedure details

Example 3 was repeated, replacing (-)-menthol by 2,6-dimethylcyclohexanol (6.4 g; 50 mmol), using 5.1 cm3 (60 mmol) of 40% of H2O2, adding 4 g of anhydrous MgSO4 and reducing the reaction time to 30 minutes. 5.61 g (44.5 mmol) of 2,6-dimethyl-cyclohexanone were obtained (GLC purity>99%), which corresponds to a 89% yield.
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[CH:3]1[OH:9].OO.[O-]S([O-])(=O)=O.[Mg+2]>>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[C:3]1=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
CC1C(C(CCC1)C)O
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
CC1C(C(CCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 44.5 mmol
AMOUNT: MASS 5.61 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.